molecular formula C19H22N6O2 B11265012 3-[6-(Benzylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)propan-1-one

3-[6-(Benzylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)propan-1-one

Cat. No.: B11265012
M. Wt: 366.4 g/mol
InChI Key: AAXKFPPTBFCQFG-UHFFFAOYSA-N
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Description

3-[6-(Benzylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)propan-1-one is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, along with a benzylamino group and a morpholinyl group, makes it a subject of interest for researchers.

Preparation Methods

The synthesis of 3-[6-(Benzylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyridazine core, followed by the introduction of the benzylamino and morpholinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino or morpholinyl groups can be replaced with other functional groups.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[6-(Benzylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-(Benzylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The triazolopyridazine core plays a crucial role in this interaction, as it can form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar compounds to 3-[6-(Benzylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)propan-1-one include other triazolopyridazines and triazolothiadiazines. These compounds share a similar core structure but differ in the substituents attached to the rings. For example:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a thiadiazine ring instead of a pyridazine ring and exhibits different biological activities.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another variant with a different ring fusion pattern, leading to unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

3-[6-(benzylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C19H22N6O2/c26-19(24-10-12-27-13-11-24)9-8-18-22-21-17-7-6-16(23-25(17)18)20-14-15-4-2-1-3-5-15/h1-7H,8-14H2,(H,20,23)

InChI Key

AAXKFPPTBFCQFG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCC2=NN=C3N2N=C(C=C3)NCC4=CC=CC=C4

Origin of Product

United States

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